molecular formula C9H8N2O4S B2854676 Cyanomethyl 4-sulfamoylbenzoate CAS No. 929972-24-7

Cyanomethyl 4-sulfamoylbenzoate

Cat. No.: B2854676
CAS No.: 929972-24-7
M. Wt: 240.23
InChI Key: FKRUTRMQCRUPCC-UHFFFAOYSA-N
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Description

Cyanomethyl 4-sulfamoylbenzoate is a chemical compound with the molecular formula C₉H₈N₂O₄S and a molecular weight of 240.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its cyanomethyl group attached to a 4-sulfamoylbenzoate moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of Cyanomethyl 4-sulfamoylbenzoate typically involves the reaction of 4-sulfamoylbenzoic acid with cyanomethyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Cyanomethyl 4-sulfamoylbenzoate undergoes various types of chemical reactions, including:

Scientific Research Applications

Cyanomethyl 4-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyanomethyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Cyanomethyl 4-sulfamoylbenzoate can be compared with other sulfonamide derivatives, such as:

Properties

IUPAC Name

cyanomethyl 4-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-5-6-15-9(12)7-1-3-8(4-2-7)16(11,13)14/h1-4H,6H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRUTRMQCRUPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC#N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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